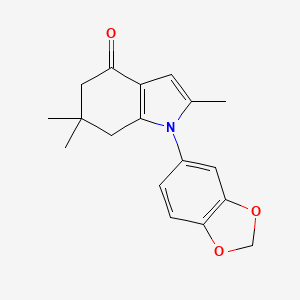

1-(2H-1,3-benzodioxol-5-yl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Description

The compound 1-(2H-1,3-benzodioxol-5-yl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a polycyclic heterocycle featuring a tetrahydroindol-4-one core substituted with a 2H-1,3-benzodioxol group at position 1, methyl groups at positions 2 and 6,4. Its structure combines a partially hydrogenated indole ring (4,5,6,7-tetrahydroindol-4-one) with a benzodioxole moiety, which is notable for its electron-rich aromatic system. This compound is of interest due to its structural similarity to bioactive indole derivatives and synthetic cathinones, though its specific pharmacological profile remains underexplored .

Synthetically, tetrahydroindol-4-ones are often prepared via multicomponent reactions or cyclization strategies. For example, Khalafy et al. (2014) developed a one-pot, three-component synthesis of 2-aryl-3-hydroxy-6,7-dihydro-1H-indol-4(5H)-ones in water, highlighting the versatility of this scaffold .

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2,6,6-trimethyl-5,7-dihydroindol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-11-6-13-14(8-18(2,3)9-15(13)20)19(11)12-4-5-16-17(7-12)22-10-21-16/h4-7H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILGCGWTYCIRPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC4=C(C=C3)OCO4)CC(CC2=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves several steps. One common method includes the following steps:

Formation of the Benzodioxole Group: The benzodioxole group can be synthesized by reacting catechol with dihalomethanes in the presence of a base such as cesium carbonate and a catalyst like tris(dibenzylideneacetone)dipalladium.

Indole Core Formation: The indole core is typically synthesized through a Pd-catalyzed C-N cross-coupling reaction.

Final Assembly: The final step involves the coupling of the benzodioxole group with the indole core under specific reaction conditions to yield the target compound

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Analyse Des Réactions Chimiques

1-(1,3-Benzodioxol-5-yl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

Applications De Recherche Scientifique

1-(1,3-Benzodioxol-5-yl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential anticancer properties, particularly its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Pharmacology: The compound is investigated for its effects on various biochemical pathways, including its role in modulating microtubule assembly.

Mécanisme D'action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves the modulation of microtubule assembly. The compound suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis. This action is particularly significant in cancer cells, where it induces cell cycle arrest and promotes programmed cell death .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Analogues and Their Properties

Key Comparisons

Substituent Effects on Bioactivity: The benzodioxol group in the target compound is structurally analogous to α-PiHP, a synthetic cathinone with reported stimulant effects . This suggests the target may interact with monoamine transporters, though empirical data are lacking.

Synthetic Accessibility: Simple alkyl-substituted derivatives (e.g., CAS 56008-20-9) are commercially available (e.g., LEAP CHEM CO., LTD. ), whereas the target compound (marketed as MS-7377) is listed as unavailable , implying synthetic challenges or novelty.

Hydrogen-bonding interactions from the dioxolane oxygen atoms may influence crystallinity and solubility .

Crystallographic Characterization :

- Tools like SHELXL and WinGX are critical for resolving structural details of such compounds. For example, Montalban et al. (2012) revisited the synthesis of N-substituted tetrahydroindol-4-ones, emphasizing mechanistic insights into ring formation and ketone positioning .

Activité Biologique

1-(2H-1,3-benzodioxol-5-yl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H19N1O2

- Molecular Weight : 255.34 g/mol

- CAS Number : 1232826-28-6

Research indicates that this compound may interact with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : It has been shown to modulate signaling pathways associated with GPCRs, which are crucial in many physiological processes .

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activities

The biological activities of this compound include:

Antioxidant Activity

Studies have demonstrated that this compound exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models .

Anti-inflammatory Effects

In vitro studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in various cell types. This activity suggests potential therapeutic applications in inflammatory diseases.

Neuroprotective Properties

Research has pointed towards neuroprotective effects in animal models of neurodegenerative diseases. The compound appears to mitigate neuronal damage and improve cognitive function following induced injury .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

-

Neuroprotection in Rodent Models :

- A study assessed the neuroprotective effects of the compound in a rodent model of Alzheimer's disease. Results showed significant improvement in memory retention and a reduction in amyloid plaque formation.

-

Anti-inflammatory Activity :

- In a controlled trial involving human cell lines, treatment with the compound led to decreased levels of TNF-alpha and IL-6, markers commonly associated with inflammation.

-

Antioxidant Effects :

- A comparative study demonstrated that the compound's antioxidant capacity was superior to several known antioxidants when evaluated using DPPH and ABTS assays.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.